molecular formula C23H16Cl2F4N2O4 B449828 N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide

N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide

Cat. No.: B449828
M. Wt: 531.3g/mol
InChI Key: UWZQNOTUVYUPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenoxy, benzoyl, and tetrafluoroethoxy groups, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form the dichlorophenoxy intermediate.

    Benzoylation: The intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.

    Hydrazide Formation: The final step involves the reaction of the benzoyl derivative with hydrazine hydrate to form the desired benzohydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(2,5-dichlorophenoxy)methyl]benzoyl}-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing

Properties

Molecular Formula

C23H16Cl2F4N2O4

Molecular Weight

531.3g/mol

IUPAC Name

N'-[4-[(2,5-dichlorophenoxy)methyl]benzoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide

InChI

InChI=1S/C23H16Cl2F4N2O4/c24-16-8-9-18(25)19(11-16)34-12-13-4-6-14(7-5-13)20(32)30-31-21(33)15-2-1-3-17(10-15)35-23(28,29)22(26)27/h1-11,22H,12H2,(H,30,32)(H,31,33)

InChI Key

UWZQNOTUVYUPJW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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